Boc-d-n-me-phg-oh

描述

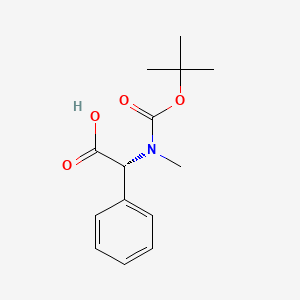

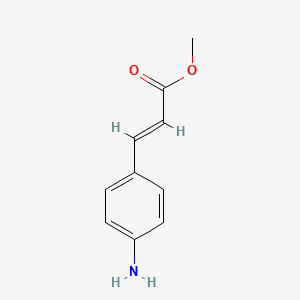

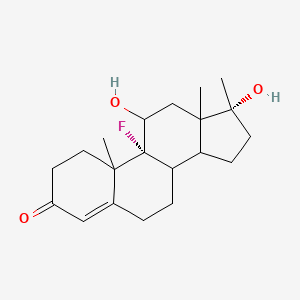

“Boc-d-n-me-phg-oh” is a chemical compound with the molecular formula C14H19NO4 . It is also known by other names such as “(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid”, “Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaR)-”, and “N-Boc-®-a-(MethylaMino)-benzeneacetic acid” among others .

Synthesis Analysis

The synthesis of “Boc-d-n-me-phg-oh” involves a multistep process. This includes the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group .

Molecular Structure Analysis

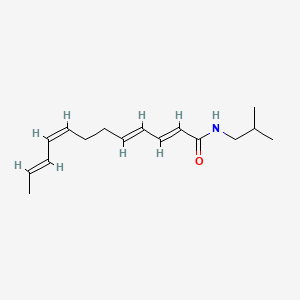

The molecular structure of “Boc-d-n-me-phg-oh” can be represented by the InChI code InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1 . The compound has a molecular weight of 265.30 g/mol .

Chemical Reactions Analysis

“Boc-d-n-me-phg-oh” is a reagent of choice for assignment of absolute configuration of chiral primary amines by 1H NMR . It is used as part of a catalyst combination to catalyze regioselective [4 + 2] cycloadditions of β-substituted cyclic enones and polyconjugated malononitriles .

Physical And Chemical Properties Analysis

“Boc-d-n-me-phg-oh” has a molecular weight of 265.30 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

科学研究应用

1. 自组装纳米结构

Boc-d-n-me-phg-oh,作为二苯丙氨酸基序列(Phe-Phe)的一部分,已被研究用于创造独特的纳米结构。研究已经突出了Boc-Phe-Phe的自组装形成各种形态,如管状、囊状或纤维状结构。这些结构在生物材料化学、传感器和生物电子学中具有重要意义。研究Phe-Phe基序列,包括带有Boc-d-n-me-phg-oh的基序列,对于开发新的功能性纳米结构(Datta, Tiwari, & Ganesh, 2018)至关重要。

2. 配体亲和力研究

Boc-d-n-me-phg-oh已被牵涉到涉及配体亲和力的研究中,特别是在凝血酶抑制的背景下。例如,凝血酶定向肽的N-末端阻断基团,包括Boc-D-Phe-Pro-Arg-OH,显著影响它们的结合亲和力。这项研究有助于理解抑制剂结构中的微小变化如何导致邻近蛋白质结构的重组,这对于药物设计(Nienaber, Mersinger, & Kettner, 1996)至关重要。

3. 分子印迹聚合物

在分子印迹聚合物(MIPs)中使用Boc-d-n-me-phg-oh已被研究用于特定吸附和识别。研究表明,使用Boc-L-Phe-OH作为模板的MIPs对某些分子具有优先吸附性,而不是它们的类似物,这表明在选择性传感和分离技术中可能有应用(Li, Huang, Zheng, Li, & Tong, 2008)。

4. 抗凋亡蛋白研究

对Boc-D-Lys-OH(BDLO)性质的研究表明,它可以作为抗凋亡蛋白的潜在抑制剂,暗示其在化疗中的应用。这类研究对于开发癌症新药物和治疗方法至关重要(Şaş,Yalçın,Ercan和Kurt,2020)。

5. 光催化研究

对(BiO)2CO3(BOC)的研究集中在其光催化性能上。BOC被研究用于医疗保健、光催化和超级电容器等领域的应用。这项研究对于增强环境污染控制和开发高效光催化材料(Ni, Sun, Zhang, & Dong, 2016)具有重要意义。

安全和危害

属性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COABPHLHHQAKPL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447771 | |

| Record name | boc-d-n-me-phg-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-d-n-me-phg-oh | |

CAS RN |

30925-12-3 | |

| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-d-n-me-phg-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)